21-Dehydro Beclomethasone 17-Propionate

Catalog No.
S1811840
CAS No.
M.F
C₂₅H₃₁ClO₆
M. Wt
462.96
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Dehydro Beclomethasone 17-Propionate

Product Name

21-Dehydro Beclomethasone 17-Propionate

Molecular Formula

C₂₅H₃₁ClO₆

Molecular Weight

462.96

Synonyms

(11β,16β)-9-Chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-3,20-dioxopregna-1,4-dien-21-al;

21-Dehydro Beclomethasone 17-Propionate is a synthetic corticosteroid derived from Beclomethasone, primarily used in the field of pharmacology and biochemistry. Its molecular formula is C25H31ClO6C_{25}H_{31}ClO_{6} with a molecular weight of approximately 462.96 g/mol . This compound is notable for its structural modification at the 21-position, which enhances its pharmacological properties compared to its parent compound, Beclomethasone.

The compound exhibits significant anti-inflammatory and immunosuppressive activities, making it valuable in therapeutic applications, particularly in treating respiratory conditions such as asthma and allergic rhinitis. The modification at the 17-position with a propionate group further contributes to its potency and duration of action .

The chemical behavior of 21-Dehydro Beclomethasone 17-Propionate can be characterized by several types of reactions:

  • Hydrolysis: Under alkaline conditions, the ester bond can undergo hydrolysis, leading to the formation of Beclomethasone and propionic acid.
  • Reduction: The ketone group at position 20 can be reduced to an alcohol, potentially altering its biological activity.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which may modify the compound's efficacy and safety profile.

These reactions are crucial for understanding the stability and degradation pathways of the compound in biological systems.

21-Dehydro Beclomethasone 17-Propionate exhibits potent glucocorticoid activity, which is primarily responsible for its anti-inflammatory effects. Its mechanism of action involves:

  • Gene Regulation: It binds to glucocorticoid receptors in target cells, leading to the transcriptional regulation of anti-inflammatory proteins while inhibiting pro-inflammatory cytokines.
  • Inhibition of Immune Response: The compound suppresses various immune responses, making it effective in treating conditions like asthma by reducing airway inflammation and hyperreactivity .

Additionally, it has been shown to have lower systemic bioavailability compared to other corticosteroids, which reduces potential side effects associated with long-term use.

The synthesis of 21-Dehydro Beclomethasone 17-Propionate typically involves several steps:

  • Starting Material: The synthesis begins with Beclomethasone or its derivatives.
  • Dehydrogenation: A selective dehydrogenation reaction is performed to remove hydrogen from the 21-position.
  • Esterification: The resulting compound is then reacted with propionic acid or its derivatives under acidic conditions to form the propionate ester.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

21-Dehydro Beclomethasone 17-Propionate has several applications in medicine and research:

  • Therapeutics: Primarily used as an anti-inflammatory agent in inhaled formulations for asthma and allergic rhinitis.
  • Research: Employed in proteomics research for studying protein interactions and cellular responses due to its biological activity .
  • Pharmaceutical Development: Investigated as a potential candidate for new formulations aimed at improving drug delivery systems.

Studies on the interactions of 21-Dehydro Beclomethasone 17-Propionate with other drugs reveal important insights into its pharmacokinetics:

  • Drug Interactions: It may interact with other corticosteroids or medications that affect liver enzymes involved in drug metabolism, potentially altering their efficacy.
  • Combination Therapy: Research indicates that combining this compound with beta-agonists can enhance bronchodilation effects in asthmatic patients .

Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects.

Several compounds exhibit structural similarities or pharmacological properties akin to 21-Dehydro Beclomethasone 17-Propionate:

Compound NameMolecular FormulaKey Characteristics
BeclomethasoneC22H29ClO5Parent compound; used for similar therapeutic purposes
BudesonideC25H34O6More potent anti-inflammatory effects; used in asthma
Fluticasone propionateC22H27ClF3O5Higher potency; longer duration; used in inhalation therapy
Triamcinolone acetonideC21H27ClO6Broad anti-inflammatory use; systemic effects

Uniqueness

21-Dehydro Beclomethasone 17-Propionate stands out due to its unique structural modifications that enhance its therapeutic profile while minimizing systemic exposure compared to other corticosteroids. Its specific application in respiratory diseases further differentiates it from similar compounds.

21-Dehydro Beclomethasone 17-Propionate emerged as a critical compound of interest during the late 20th century, following advancements in steroid chemistry and analytical methodologies. Its discovery is closely tied to the development of beclomethasone dipropionate (BDP), a synthetic glucocorticoid first synthesized in the 1960s for anti-inflammatory applications. As regulatory agencies intensified scrutiny of pharmaceutical impurities in the 1990s, 21-Dehydro Beclomethasone 17-Propionate was identified as a degradation product and metabolite of BDP during stability testing and metabolic profiling. The compound’s structural elucidation was facilitated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which revealed its unique 21-aldehyde group.

Classification within Corticosteroid Chemistry

21-Dehydro Beclomethasone 17-Propionate belongs to the 16β-methylcorticosteroid subclass, characterized by:

  • A pregnane skeleton with a chlorine atom at C9.
  • A 17α-propionate ester group, enhancing lipophilicity and receptor binding.
  • A 21-aldehyde moiety, distinguishing it from BDP and its active metabolite, beclomethasone 17-monopropionate (17-BMP).

Table 1: Structural Comparison with Related Corticosteroids

FeatureBDP17-BMP21-Dehydro B17P
C17 SubstituentDipropionateMonopropionateMonopropionate
C21 SubstituentPropionateHydroxylAldehyde
BioactivityProdrug (weak GR affinity)Active metabolite (high GR affinity)Inactive impurity

Significance as a Beclomethasone Dipropionate Impurity

As a European Pharmacopoeia (EP)-listed impurity (Impurity C), 21-Dehydro Beclomethasone 17-Propionate is monitored during BDP manufacturing to ensure product quality. Its formation occurs via:

  • Oxidative degradation: Air exposure accelerates dehydrogenation at C21.
  • Enzymatic metabolism: Hepatic CYP3A4/5-mediated oxidation of 17-BMP.

Regulatory limits for this impurity in BDP formulations typically require concentrations below 0.5% (w/w), as per ICH Q3B guidelines. Analytical methods for quantification include:

  • Reverse-phase HPLC with UV detection (λ = 242 nm).
  • LC-MS/MS for trace-level detection.

Relationship to Parent Compounds and Metabolites

21-Dehydro Beclomethasone 17-Propionate is interlinked with BDP’s metabolic pathway:

  • BDP undergoes rapid hydrolysis by esterases to form 17-BMP, the primary active metabolite.
  • 17-BMP is further oxidized at C21 by CYP3A isoforms, yielding 21-Dehydro Beclomethasone 17-Propionate as a terminal metabolite.

Figure 1: Metabolic Pathway of BDP

BDP → (Esterase hydrolysis) → 17-BMP → (CYP3A4/5 oxidation) → 21-Dehydro B17P  

Unlike 17-BMP, which exhibits potent glucocorticoid receptor (GR) binding (13× dexamethasone), the 21-aldehyde derivative shows negligible receptor affinity due to steric hindrance and reduced hydrogen-bonding capacity. This structural-activity relationship underscores its role as a pharmacokinetic endpoint rather than a therapeutically relevant molecule.

Molecular Composition

Chemical Formula (C₂₅H₃₁ClO₆)

21-Dehydro Beclomethasone 17-Propionate possesses the molecular formula C₂₅H₃₁ClO₆, representing a complex steroid structure containing twenty-five carbon atoms, thirty-one hydrogen atoms, one chlorine atom, and six oxygen atoms [1] [2]. This molecular composition reflects the characteristic features of corticosteroids with specific structural modifications that distinguish it from its parent compound, beclomethasone dipropionate [3]. The formula indicates the presence of multiple functional groups including ester linkages, hydroxyl groups, ketone functionalities, and the distinctive chlorine substitution that enhances glucocorticoid receptor binding affinity [1] [6].

Molecular Weight (462.96)

The molecular weight of 21-Dehydro Beclomethasone 17-Propionate is precisely determined to be 462.96 grams per mole, with an accurate mass measurement of 462.181 daltons [1] [2]. This molecular weight places the compound within the typical range for synthetic corticosteroid derivatives and reflects the addition of the propionate ester group at the C-17 position while maintaining the core pregnane steroid backbone [1] [3]. The accurate mass determination is crucial for analytical identification and characterization using mass spectrometric techniques [1].

IUPAC Nomenclature

The systematic IUPAC nomenclature for 21-Dehydro Beclomethasone 17-Propionate reflects its complex stereochemical structure and functional group arrangement [16]. Based on the structural characteristics observed in related beclomethasone derivatives, the compound can be systematically named as a pregnane derivative with specific stereochemical designations at multiple chiral centers [16] [2]. The nomenclature must account for the chlorine substitution at the C-9 position, the hydroxyl group at C-11β, the propionate ester at C-17α, and the distinctive aldehyde functionality at the C-21 position that results from the dehydrogenation process [16] [17].

Structural Characterization

Steroid Backbone Features

The steroid backbone of 21-Dehydro Beclomethasone 17-Propionate is built upon the pregnane framework, which consists of four fused rings designated as A, B, C, and D rings [22] [26]. This core structure comprises three six-membered cyclohexane rings (A, B, and C rings) and one five-membered cyclopentane ring (D ring), totaling seventeen carbon atoms in the basic steroid nucleus [22] [25]. The pregnane backbone serves as the foundation for all corticosteroid derivatives and provides the essential three-dimensional architecture required for glucocorticoid receptor binding [23] [26]. The ring fusion pattern in natural steroids typically exhibits trans configuration between A/B, B/C, and C/D ring junctions, which is crucial for maintaining the proper spatial orientation of functional groups [24] [28].

Functional Group Analysis

The functional group composition of 21-Dehydro Beclomethasone 17-Propionate includes several critical structural elements that contribute to its pharmacological properties [27]. The compound contains a chlorine substitution at the C-9 position, which significantly enhances glucocorticoid receptor affinity compared to non-halogenated analogs [6] [10]. A hydroxyl group is positioned at the C-11β location, which is essential for anti-inflammatory activity and represents the active form following metabolic conversion [10] [13]. The propionate ester group at the C-17α position provides extended duration of action through sustained release characteristics [6] [10]. Ketone functionalities are present at C-3 and C-20 positions, typical of corticosteroid structures [27]. Multiple methyl groups are strategically positioned at C-13, C-16, and angular positions to maintain structural integrity and proper stereochemical configuration [27].

Stereochemical Configuration

The stereochemical configuration of 21-Dehydro Beclomethasone 17-Propionate involves multiple chiral centers that must be precisely defined for proper structural characterization [24] [28]. The compound exhibits the typical steroid stereochemistry with specific orientations at each asymmetric carbon atom [28]. The steroid nucleus contains six asymmetric carbon atoms, allowing for numerous possible optical isomers, but natural and synthetic corticosteroids adopt specific configurations essential for biological activity [28] [24]. The exact stereochemistry is critical for glucocorticoid receptor binding and subsequent anti-inflammatory effects [28]. The β-orientation of substituents is indicated by solid lines in structural representations, while α-orientation is shown by dashed lines [24] [28].

Dehydro Moiety at C-21 Position

The distinctive dehydro moiety at the C-21 position represents the key structural feature that differentiates this compound from its parent beclomethasone derivatives [17] [18]. This aldehyde functionality results from the oxidation of the primary alcohol group typically found at the C-21 position in corticosteroids [19] [21]. The formation of 21-dehydro derivatives occurs through specific metabolic pathways involving aldehyde dehydrogenase enzymes [20]. The presence of the aldehyde group significantly alters the compound's physicochemical properties, including solubility characteristics and metabolic stability [18] [19]. This structural modification is formed via acid-catalyzed β-elimination reactions under specific conditions, representing a well-characterized degradation and metabolic pathway for corticosteroids containing the 1,3-dihydroxyacetone side chain [18].

Physicochemical Properties

Solubility Parameters

21-Dehydro Beclomethasone 17-Propionate exhibits limited aqueous solubility characteristics typical of lipophilic steroid compounds [11]. The compound demonstrates slight solubility in polar aprotic solvents such as dimethyl sulfoxide, where it can be dissolved for analytical and research purposes [11] [14]. Moderate solubility is observed in methanol and other lower alcohols, reflecting the presence of polar functional groups within the molecular structure [11]. The compound shows compatibility with dioxane as a solvent system [11]. The lipophilic nature of the molecule, enhanced by the propionate ester group, contributes to its preferential partitioning into non-polar environments [12]. Storage recommendations indicate maintenance at low temperatures in a freezer environment to preserve chemical stability [11].

Partition Coefficients

The partition coefficient characteristics of 21-Dehydro Beclomethasone 17-Propionate reflect its lipophilic nature and membrane permeability properties [12]. The presence of the propionate ester group at the C-17 position significantly enhances the lipophilicity compared to the parent compound, contributing to improved tissue penetration and sustained activity [12] [13]. The chlorine substitution at C-9 further modifies the compound's partition behavior, affecting its distribution characteristics in biological systems [12]. These lipophilic properties are essential for the compound's ability to cross cellular membranes and reach intracellular glucocorticoid receptors [12] [13]. The extended elimination half-life observed for the 17-monopropionate metabolites compared to the parent dipropionate compound reflects these altered partition characteristics [12].

Stability Profile

The stability profile of 21-Dehydro Beclomethasone 17-Propionate is influenced by several structural factors and environmental conditions [18]. The compound requires storage under controlled low-temperature conditions, typically at -20°C, to maintain chemical integrity [11]. The presence of the aldehyde functionality at C-21 may contribute to potential reactivity under certain conditions [18] [19]. The propionate ester linkage is susceptible to hydrolytic cleavage by esterase enzymes, which represents a primary metabolic pathway [17] [13]. The compound demonstrates sensitivity to acidic and alkaline conditions, where degradation pathways involving the formation of enol aldehydes have been documented [18]. Thermal stability considerations require careful temperature control during handling and storage procedures [11].

Spectroscopic Characteristics

The spectroscopic characteristics of 21-Dehydro Beclomethasone 17-Propionate provide essential fingerprint information for analytical identification and structural confirmation [29] [30]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups and structural elements [31] [34]. The 1H NMR spectrum displays signals for the steroid protons, methyl groups, and the propionate ester chain [34]. Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and functional group environments [31] [34]. Infrared spectroscopy exhibits characteristic absorption bands for the carbonyl functionalities, hydroxyl groups, and C-H stretching vibrations typical of steroid structures [32] [35]. The aldehyde functionality at C-21 contributes distinctive spectroscopic features that aid in compound identification [32]. Mass spectrometric analysis provides molecular ion confirmation and characteristic fragmentation patterns useful for structural elucidation [29] [30]. Ultraviolet spectroscopy reveals absorption characteristics in the 240-250 nm range, consistent with the conjugated enone system present in the steroid A-ring [33] [36].

PropertyValueMethod/Condition
Molecular FormulaC₂₅H₃₁ClO₆Elemental Analysis
Molecular Weight462.96 g/molMass Spectrometry
Accurate Mass462.181 DaHigh-Resolution MS
AppearanceWhite to Light Yellow SolidVisual Inspection
Purity>98%HPLC Analysis
Density1.30±0.1 g/cm³Predicted Value
Storage Temperature-20°CStability Requirement
Solubility (DMSO)Slightly SolubleSolubility Testing
Solubility (Methanol)Slightly SolubleSolubility Testing
UV Maximum~246 nmUV Spectroscopy
Functional GroupPositionSpectroscopic Evidence
Steroid BackboneRings A-DNMR, IR Spectroscopy
Chlorine SubstitutionC-9Mass Spectrometry
Hydroxyl GroupC-11βIR, NMR Spectroscopy
Propionate EsterC-17αNMR, IR Spectroscopy
Aldehyde GroupC-21IR, NMR Spectroscopy
Ketone GroupsC-3, C-20IR, NMR Spectroscopy

Chemical Synthesis Routes

Starting Materials and Precursors

Additional precursor materials include triethyl orthopropionate, which functions as the propionylating agent in the macrocyclic reaction, and various protecting group reagents [1] [2]. The orthopropionate serves dual roles as both a protecting group for hydroxyl functionalities and as a source of the propionate ester that will ultimately be incorporated at the C-17 position [1]. Aluminum trichloride acts as the Lewis acid catalyst for ring-opening reactions, while p-toluenesulfonic acid provides the necessary acidic conditions for macrocyclic formation [1].

The quality and purity of starting materials significantly impact the overall synthesis efficiency and product quality [2]. DB-11 must be free from moisture and oxidative impurities that could interfere with subsequent reactions [1]. Triethyl orthopropionate requires careful handling under anhydrous conditions to prevent hydrolysis, which would lead to reduced yields and increased formation of side products [1] [2].

Reaction Conditions and Parameters

The synthetic sequence requires precise control of multiple reaction parameters to achieve optimal yields and selectivity [1] [2]. Temperature control represents one of the most critical factors, with different stages requiring specific thermal conditions [1]. The macrocyclic reaction proceeds optimally at 20°C, while ring-opening reactions require elevation to 25°C [1]. Propionylation reactions are conducted at controlled temperatures around 20°C, and the final hydrochloric acid treatment necessitates cryogenic conditions at -5°C to prevent unwanted side reactions [1] [2].

Solvent selection plays an equally important role in reaction success [1] [2]. Tetrahydrofuran serves as the primary solvent for macrocyclic reactions due to its ability to solvate both the steroid substrate and the orthopropionate reagent while maintaining anhydrous conditions [1]. Dichloromethane is employed during propionylation steps, providing appropriate polarity for the DMAP-catalyzed acylation reaction [1]. The transition between different solvent systems requires careful management to prevent precipitation or decomposition of intermediates [2].

Reaction atmosphere control is essential throughout the synthetic sequence [1] [2]. Nitrogen or argon atmospheres are maintained to exclude moisture and oxygen, which can lead to oxidative degradation of sensitive intermediates [1]. The moisture content of solvents and reagents must be rigorously controlled, typically requiring molecular sieves or distillation from appropriate drying agents [2].

Catalyst loading and timing represent additional critical parameters [1] [2]. p-Toluenesulfonic acid is typically employed at 0.04 equivalents relative to the starting steroid, providing sufficient acidity for macrocyclic formation without promoting excessive side reactions [1]. DMAP catalyst loading of 0.04 equivalents enables efficient propionylation while minimizing over-acylation [1] [2].

Stereoselective Synthesis Approaches

Stereoselective synthesis of 21-Dehydro Beclomethasone 17-Propionate relies primarily on substrate-controlled selectivity inherent in the rigid steroid backbone [3] [4]. The pregnane framework provides significant steric bias that directs the approach of reagents to specific faces of reactive centers [4]. This substrate control is particularly important during propionylation at the C-17 position, where the steroid geometry favors α-facial attack, leading to the desired stereochemical outcome [3] [5].

Catalyst-controlled selectivity can be employed to enhance stereochemical outcomes beyond those achieved through substrate control alone [3] [4] [5]. Chiral catalysts, particularly those based on BINOL-metal complexes, have demonstrated effectiveness in controlling stereochemistry during key transformations [4]. The combination of (S)-BINOL with SnCl₄ at low temperatures has shown particular promise for achieving high stereoselectivity in related steroid transformations [4].

Temperature-dependent selectivity represents another crucial approach for stereocontrol [5] [6]. Low-temperature conditions favor kinetic control over thermodynamic products, often leading to higher stereoselectivity [5]. The use of cryogenic conditions during the final hydrochloric acid treatment not only prevents decomposition but also enhances the stereochemical fidelity of the ring-opening process [1] [2].

Solvent-mediated selectivity can provide additional enhancement to stereochemical outcomes [5] [6]. Coordinating solvents can influence transition state geometries and stabilize specific conformations of intermediates [5]. The choice between polar aprotic and coordinating solvents can significantly impact the diastereomeric ratios of products [6].

Formation as Beclomethasone Derivative

Chemical Modifications of Beclomethasone

The formation of 21-Dehydro Beclomethasone 17-Propionate as a beclomethasone derivative involves specific structural modifications that distinguish it from the parent compound [8]. The primary modification occurs at the C-21 position, where the hydroxyl group present in beclomethasone is oxidized to an aldehyde functionality [8]. This transformation represents a critical structural change that significantly affects the compound's physicochemical properties and biological activity [8].

The oxidation of the C-21 hydroxyl group can be achieved through various chemical methods . Pyridinium chlorochromate has been employed as an effective oxidizing agent for this transformation, providing selective oxidation without affecting other sensitive functional groups in the steroid structure . Chromium trioxide in dichloromethane represents an alternative oxidizing system that can achieve similar selectivity under controlled conditions .

The C-17 propionate ester represents another significant modification relative to beclomethasone [10]. This ester functionality is introduced through selective acylation reactions using propionic anhydride in the presence of appropriate catalysts [1] [2]. The propionate group enhances the lipophilicity of the molecule and can influence its pharmacokinetic properties [10] [11].

Additional structural features that define the beclomethasone derivative include the retention of the 9α-chloro substitution and the 11β-hydroxyl group [8] [10]. These functionalities are preserved throughout the synthetic sequence and contribute to the compound's classification within the halogenated glucocorticoid family [10].

Degradation Pathways from Parent Compounds

The formation of 21-Dehydro Beclomethasone 17-Propionate can occur through degradation pathways from beclomethasone dipropionate and related compounds [12] [13]. These degradation processes represent alternative routes to the target compound, though they are typically less controlled than direct synthetic approaches [12] .

Hydrolytic degradation represents one major pathway for formation from parent compounds [12] [13]. Beclomethasone dipropionate undergoes sequential ester hydrolysis under physiological conditions, first losing the C-21 propionate ester to form beclomethasone 17-propionate, followed by further hydrolysis to beclomethasone [12] [13]. The 17-propionate intermediate can then undergo oxidation at the C-21 position to yield the target compound .

Oxidative degradation pathways provide another route to 21-dehydro derivatives [14] [15]. Corticosteroids containing the 20-keto-21-hydroxyl side chain are particularly susceptible to oxidative degradation [14] [15]. The oxidation typically begins with the formation of radical intermediates at the C-21 position, followed by further oxidation to the aldehyde [14].

Enzymatic degradation pathways in biological systems can also lead to the formation of 21-dehydro derivatives [16]. Cytochrome P450 enzymes, particularly CYP3A4, can catalyze the oxidation of the C-21 hydroxyl group during the metabolism of beclomethasone derivatives [16]. This enzymatic pathway represents the primary route for the formation of 21-dehydro compounds in vivo .

The degradation kinetics follow pseudo-first-order processes under many conditions [12] [17]. The half-lives of parent compounds vary significantly depending on the specific derivative and environmental conditions [12]. For beclomethasone dipropionate in human plasma at 37°C, the half-life is approximately 10.9 hours, while the 17-monopropionate has a shorter half-life of 3.0 hours [12].

Purification Techniques

Purification of 21-Dehydro Beclomethasone 17-Propionate requires sophisticated separation techniques due to the structural similarity between the target compound and potential impurities [18] [19]. Recrystallization represents the primary purification method for achieving pharmaceutical-grade purity [18] [2]. The process typically involves dissolution in acetone followed by controlled precipitation using n-hexane or similar alkane solvents [18].

The recrystallization process requires careful optimization of solvent ratios and crystallization conditions [18]. The optimal weight-volume ratio of crude product to acetone to alkane solvent is typically maintained at 1:4-6:6-8 [18]. The crystallization temperature is controlled between 10-20°C to promote selective crystallization of the desired product while keeping impurities in solution [18].

Column chromatography provides an alternative purification approach, particularly useful for analytical separations and small-scale preparations [19] [20]. Silica gel stationary phases with dichloromethane-acetone gradient elution systems have proven effective for separating 21-dehydro derivatives from related impurities [19]. The resolution typically ranges from 85-95% with product recovery between 80-90% [19].

Preparative High-Performance Liquid Chromatography represents the most powerful technique for achieving high-purity separations [19] [21]. Reversed-phase C18 columns with water-acetonitrile gradient systems provide excellent resolution for corticosteroid derivatives [19]. The technique can achieve purities exceeding 99% but with somewhat lower recovery rates of 70-85% for preparative-scale operations [19].

Activated carbon treatment serves as an important decolorization and impurity removal step [18]. The treatment involves refluxing the crude product solution with activated carbon at 50-60°C for 0.5-1 hour [18]. This process can remove more than 95% of colored impurities and reduce overall impurity levels by 60-80% [18].

Solvent extraction methods can provide selective removal of specific classes of impurities [18]. Dichloromethane-water partition systems with pH adjustment allow for the selective removal of polar or ionic impurities [18]. Multiple extraction cycles can achieve 70-90% removal of targeted impurities [18].

Scale-up Considerations for Laboratory Synthesis

The scale-up of 21-Dehydro Beclomethasone 17-Propionate synthesis from laboratory to industrial production requires careful consideration of multiple engineering and safety factors [22] [2]. Heat transfer management represents one of the most critical challenges in scale-up operations [22]. Laboratory reactions benefit from rapid heat dissipation due to high surface area-to-volume ratios, while large-scale reactors experience heat accumulation that can lead to thermal runaway [22].

Mixing and mass transfer considerations become increasingly important at larger scales [22]. Laboratory-scale reactions typically achieve efficient mixing with simple magnetic stirrers, while industrial reactors require sophisticated agitation systems to prevent dead zones and ensure uniform reaction conditions [22]. The Reynolds number must be maintained during scale-up to preserve mixing efficiency [22].

Reaction vessel design optimization is essential for successful scale-up [22] [23]. The geometry factors, including aspect ratios and baffle configurations, must be carefully scaled to maintain equivalent performance [22]. Computational fluid dynamics modeling can assist in optimizing reactor designs for specific reaction requirements [22].

Safety considerations become paramount at industrial scales [22] [23]. The synthesis involves several hazardous reagents, including aluminum trichloride and hydrochloric acid, which require comprehensive hazard analysis and safety system design [22] [23]. Emergency response systems and operator training programs must be implemented to manage the increased risks associated with larger quantities of hazardous materials [23].

Quality control systems must be enhanced significantly during scale-up [22]. Laboratory-scale monitoring relies on manual sampling and analysis, while industrial operations require continuous monitoring systems with automated feedback control [22]. Statistical process control methodologies become essential for maintaining consistent product quality [22].

Economic factors drive many scale-up decisions [22]. Raw material sourcing, solvent recovery systems, and waste treatment costs become critical considerations at industrial scales [22]. Process optimization efforts must focus on minimizing waste generation and maximizing energy efficiency to achieve economic viability [22].

Temperature control scaling presents particular challenges for this synthesis [22]. The requirement for cryogenic conditions during the final hydrochloric acid treatment necessitates significant refrigeration infrastructure at industrial scales [22]. The thermal mass of large reactors requires extended cooling and heating cycles that must be accommodated in the process design [22].

Solvent recovery and recycling systems become economically essential at industrial scales [22]. The large volumes of organic solvents used in the synthesis require sophisticated distillation and purification systems to enable reuse [22]. Environmental regulations typically mandate solvent recovery rates exceeding 95% for commercial operations [23].

Process analytical technology implementation is crucial for maintaining product quality during scale-up [22]. Real-time monitoring of critical process parameters, including temperature, pH, and reaction progress, enables rapid response to process deviations [22]. Advanced analytical techniques such as near-infrared spectroscopy and process mass spectrometry can provide continuous monitoring capabilities [22].

Dates

Last modified: 07-20-2023

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